2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c9-3-6-5-1-2-14(11,12)4-7(5)13-8(6)10/h1-2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWYJGKCKJFCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1C(=C(S2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153420-28-0 | |
| Record name | 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve efficiency, reduce costs, and ensure safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities with related heterocyclic compounds:
Key Structural Differences
- Core Heterocycles: The target compound’s thieno-thiopyran core (sulfur-containing fused rings) contrasts with pyrido-pyrimidines (), thieno-pyridines (), and pyridazines (). These differences influence electronic properties and binding affinities. Sulfone vs.
- Substituent Effects: The 3-cyano group is common across several compounds (e.g., ), suggesting its role in π-stacking or as a hydrogen-bond acceptor. Amino groups at position 2 (target compound) vs. benzyl () or chlorophenyl () substituents modulate steric and electronic interactions.
Biological Activity
2-Amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile is a complex organic compound with significant biological activity. Its unique thieno[2,3-c]thiopyran structure allows for diverse interactions within biological systems. This article explores its synthesis, biological properties, mechanisms of action, and potential applications supported by research findings.
Chemical Structure and Properties
The chemical formula for 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile is . The compound features a thieno ring system that contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 224.29 g/mol |
| Density | Not specified |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining thioketones with amines.
- Oxidation and Reduction : Utilizing oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride to modify functional groups.
Antimicrobial Properties
Research has demonstrated that 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi.
Case Study Findings :
A study conducted on the antibacterial activity of thieno derivatives found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It is believed to disrupt cellular processes by inhibiting key metabolic pathways essential for microbial growth.
Research Applications
The unique properties of 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile make it a candidate for various scientific applications:
- Pharmaceutical Development : Potential use in drug formulation targeting microbial infections.
- Chemical Biology : Studies on its interactions with biological macromolecules can provide insights into new therapeutic targets.
Comparative Analysis
To better understand the significance of this compound within its class of thieno derivatives, a comparison can be made with similar compounds:
| Compound Name | Antimicrobial Activity | Unique Features |
|---|---|---|
| 2-amino-4-methylthieno[2,3-c]pyridine | Moderate | Contains a methyl group |
| 2-amino-4H-thieno[3,2-c]pyran | Low | Less complex structure |
| 2-amino-6,6-dioxo-4H,5H,7H-thieno[2,3-c]thiopyran | High | Unique dioxo and carbonitrile group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
